(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Brand Name: Vulcanchem
CAS No.: 1310680-23-9
VCID: VC2908536
InChI: InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
SMILES: CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

CAS No.: 1310680-23-9

Cat. No.: VC2908536

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid - 1310680-23-9

Specification

CAS No. 1310680-23-9
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
Standard InChI Key LLFFLWRZPGHUGE-IBGZPJMESA-N
Isomeric SMILES CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
SMILES CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Canonical SMILES CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C

Introduction

Chemical Structure and Properties

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a modified proline derivative with distinct structural features that influence its reactivity and applications. The compound consists of a pyrrolidine ring with a carboxylic acid group at the 2-position, two methyl groups at the 5-position, and an Fmoc protecting group attached to the nitrogen atom. The "S" designation indicates the specific stereochemistry at the 2-position of the pyrrolidine ring, which is critical for its biological activity and application in stereoselective synthesis .

The basic structural framework includes a five-membered nitrogen-containing heterocycle (pyrrolidine) with specific modifications that enhance its utility in chemical synthesis. The presence of the Fmoc group provides protection for the nitrogen atom, preventing unwanted reactions during multistep synthetic processes while allowing for selective deprotection under mild conditions .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that determine its behavior in various chemical environments:

PropertyValue
Molecular FormulaC₂₂H₂₃NO₄
Molecular Weight365.42 g/mol
Physical StateSolid
Optical Rotation[α]D = -14 ± 2° (C=1 in DMF) at 20°C
MDL NumberMFCD09952631
PubChem Substance ID329786036
SMILES StringCC1(C)CCC@HC(O)=O
InChI1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
InChI KeyLLFFLWRZPGHUGE-IBGZPJMESA-N

These properties are fundamental to understanding the compound's behavior in various chemical reactions and its potential interactions with biological systems .

Related Compounds and Structural Variants

The chemical landscape includes several structural analogs of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid that feature different protecting groups or modifications. One notable related compound is (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, which features a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group .

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

This related compound shares the core structure of 5,5-dimethyl-pyrrolidine-2-carboxylic acid but utilizes a different protecting group strategy:

PropertyValue
CAS Number943318-67-0
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
IUPAC Name(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Alternative Names- (S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
- Boc-5,5-dimethyl-L-Pro-OH
InChI KeySFPBDVPSCZYAHV-QMMMGPOBSA-N

The Boc-protected variant often serves as an alternative in synthetic pathways where different deprotection conditions are required. While Fmoc groups are typically removed under basic conditions, Boc groups require acidic conditions for deprotection, providing orthogonal protection strategies in complex syntheses .

Unprotected 5,5-dimethylpyrrolidine-2-carboxylic acid

The unprotected form of the compound serves as the foundational structure for both protected variants:

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol

This base compound provides the essential structural framework for further modifications and applications in organic synthesis.

Applications in Research and Development

(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has established itself as a valuable tool across multiple research domains, with applications spanning from basic chemical synthesis to advanced biomedical research.

Peptide Synthesis

The compound serves as a critical building block in peptide synthesis, where its unique structural features provide specific advantages. The Fmoc protecting group allows for selective reactions while preventing unwanted side reactions during the complex process of peptide assembly. The stability of the Fmoc group under various reaction conditions, combined with its ease of removal under mild basic conditions, makes it a preferred choice in organic chemistry for peptide synthesis applications .

The dimethyl substitution at the 5-position of the pyrrolidine ring introduces conformational constraints that can influence the secondary structure of peptides, potentially enhancing their biological activity and stability. This structural modification can lead to peptides with improved pharmacokinetic properties, including increased resistance to enzymatic degradation and enhanced membrane permeability .

Pharmaceutical Research and Drug Development

In pharmaceutical research, (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is utilized to create complex molecules that can lead to new drug candidates. The compound's unique structure can enhance the bioavailability and efficacy of therapeutic agents through various mechanisms:

  • Conformational restriction: The dimethyl substitution restricts the conformational flexibility of the peptide backbone, potentially leading to increased receptor selectivity and binding affinity.

  • Metabolic stability: Modified amino acids like (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid can increase resistance to enzymatic degradation, improving the half-life of peptide-based therapeutics.

  • Structural diversity: The compound allows medicinal chemists to explore novel chemical space in their search for bioactive molecules .

The incorporation of this building block into peptide-based drug candidates has shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases.

Bioconjugation Processes

The compound is valuable in bioconjugation processes, where it helps in attaching biomolecules to surfaces or other molecules. This application is particularly important in the development of targeted drug delivery systems, where peptides containing (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid can be conjugated to nanoparticles, antibodies, or other carrier molecules to enhance the specificity and efficacy of drug delivery .

The conformational properties introduced by the dimethyl substitution can also affect the presentation of targeting moieties, potentially improving the binding to specific receptors or tissues. This controlled presentation of functional groups makes the compound particularly useful in designing precision therapeutics .

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